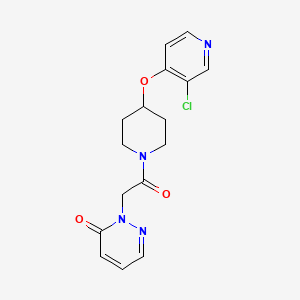

2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by its intricate structure, involving pyridazine and piperidine rings, and a chloropyridine moiety

Wirkmechanismus

Target of Action

The primary target of this compound is the PI3K-Akt-mTOR pathway . This pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for acute myeloid leukemia (AML) therapy .

Mode of Action

The compound acts as a potent PI3K/mTOR dual inhibitor . It exhibits excellent inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively .

Biochemical Pathways

The compound affects the PI3K-Akt-mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can disrupt these processes, leading to the inhibition of tumor growth .

Pharmacokinetics

It’s noted that the compound demonstrated dose-dependent inhibition of tumor growth in the hl-60 xenograft model in vivo . This suggests that the compound has favorable pharmacokinetic properties that allow it to reach the tumor site in effective concentrations.

Result of Action

The compound exhibits significant anti-proliferative effects on AML cell lines (HL-60 and MOLM-16) in vitro . Furthermore, it demonstrated dose-dependent inhibition of tumor growth in the HL-60 xenograft model in vivo, with 91% inhibition of tumor growth at an intraperitoneal injection dose of 10 mg/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis typically starts with the chlorination of a pyridine derivative to form the 3-chloropyridine-4-yl intermediate. This intermediate then undergoes an etherification reaction with a piperidine derivative to attach the piperidine ring. Subsequent steps involve the formation of the oxoethyl bridge, followed by the introduction of the pyridazine ring through a cyclization reaction. Specific catalysts and solvents are often used to optimize each reaction step.

Industrial Production Methods: Industrial production methods involve the scale-up of the synthetic route, focusing on optimizing yields and reducing production costs. Techniques such as continuous flow reactors may be employed to ensure consistent reaction conditions and high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Potential for oxidative transformations, particularly on the piperidine or pyridazine rings.

Reduction: Possible reduction of the oxoethyl group to form hydroxyl derivatives.

Substitution: Various nucleophilic substitution reactions could occur, particularly on the chloropyridine moiety.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Utilizing nucleophiles like amines or thiols to replace the chlorine atom in the chloropyridine ring.

Major Products Formed:

Oxidation reactions might yield pyridazine N-oxide derivatives.

Reduction could lead to hydroxyethyl-pyridazin-3(2H)-one analogs.

Substitution would result in various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

In Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for chemical synthesis.

In Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

In Medicine: It shows potential as a lead compound in the development of drugs for treating diseases like cancer and neurological disorders, given its structural resemblance to known bioactive molecules.

In Industry: Used as a precursor for manufacturing advanced materials and agrochemicals, highlighting its versatility in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Pyridazine derivatives

Piperidine derivatives

Chloropyridine-based molecules

Oxoethyl-linked heterocycles

Got more chemical wonders you're curious about?

Biologische Aktivität

The compound 2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a pyridazine ring, a piperidine moiety, and a chloropyridine group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and oncology.

Structural Characteristics

The molecular structure of the compound can be described as follows:

- Pyridazine Ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Piperidine Group : A saturated six-membered ring containing one nitrogen atom.

- Chloropyridine Moiety : A pyridine ring substituted with a chlorine atom at the 3-position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Properties : Studies have shown that pyridazinone derivatives, including this compound, have potential anticancer effects. For instance, certain derivatives have demonstrated cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer cells .

- Neuropharmacological Effects : The presence of the piperidine and chloropyridine groups suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell functions .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in critical metabolic pathways, including cyclooxygenase (COX) enzymes, which are important in inflammation and pain signaling .

Anticancer Activity

A study evaluated the cytotoxic effects of various pyridazinone derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | < 5 |

| A375 | < 10 |

| HCT116 | < 15 |

Neuropharmacological Effects

In another study focusing on neurotransmitter systems, derivatives similar to this compound showed promising results in modulating acetylcholinesterase activity:

| Compound Name | Acetylcholinesterase Inhibition (%) |

|---|---|

| Compound A | 85% |

| Compound B | 78% |

| Target Compound | 80% |

Eigenschaften

IUPAC Name |

2-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c17-13-10-18-7-3-14(13)24-12-4-8-20(9-5-12)16(23)11-21-15(22)2-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXUKVGOWMYKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.